molecular formula C17H14N2O2 B13866975 phenyl N-(8-methylquinolin-2-yl)carbamate

phenyl N-(8-methylquinolin-2-yl)carbamate

Cat. No.: B13866975
M. Wt: 278.30 g/mol
InChI Key: DEAGIOGORJJYDL-UHFFFAOYSA-N
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Description

Phenyl N-(8-methylquinolin-2-yl)carbamate is a chemical compound with the molecular formula C17H14N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(8-methylquinolin-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of 8-methylquinoline-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and solvent choice. The product is then purified through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(8-methylquinolin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl N-(8-methylquinolin-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of phenyl N-(8-methylquinolin-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit the activity of enzymes involved in oxidative stress, providing antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl N-(8-methylquinolin-2-yl)carbamate is unique due to its specific structure, which combines the properties of quinoline and carbamate. This combination enhances its potential biological activities and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

phenyl N-(8-methylquinolin-2-yl)carbamate

InChI

InChI=1S/C17H14N2O2/c1-12-6-5-7-13-10-11-15(18-16(12)13)19-17(20)21-14-8-3-2-4-9-14/h2-11H,1H3,(H,18,19,20)

InChI Key

DEAGIOGORJJYDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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